N-(3-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
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Overview
Description
“N-(3-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide” is a synthetic organic compound that belongs to the class of pyrimidoindoles
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(3-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide in animal models have not been studied yet. Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials such as indoles and pyrimidines.
Introduction of the 3-ethylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the ethylphenyl group to the core structure.
Formation of the propanamide side chain: This can be done through amide bond formation reactions using reagents like carboxylic acids and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrimidine moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoindoles: Compounds with similar core structures but different substituents.
Indole derivatives: Compounds based on the indole scaffold with various functional groups.
Pyrimidine derivatives: Compounds containing the pyrimidine ring with different substituents.
Uniqueness
The uniqueness of “N-(3-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide” lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-14-6-5-7-15(12-14)23-18(26)10-11-25-13-22-19-16-8-3-4-9-17(16)24-20(19)21(25)27/h3-9,12-13,24H,2,10-11H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZOUQLVHSCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.